molecular formula C17H14Cl2N2OS B2876085 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478042-07-8

2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No.: B2876085
CAS No.: 478042-07-8
M. Wt: 365.27
InChI Key: ZKOUCLNYJVRYAQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-04-5) features an imidazo[1,2-a]pyridine core substituted with a 2,7-dimethyl group and a 2,4-dichlorophenylsulfanyl-ethanone moiety. Its molecular formula is C₁₇H₁₄Cl₂N₂OS, with a molecular weight of 365.3 g/mol and a calculated XLogP3 value of 6.0, indicating high lipophilicity . The imidazopyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications, while the dichlorophenylsulfanyl group may enhance electrophilic reactivity and target binding .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS/c1-10-5-6-21-16(7-10)20-11(2)17(21)14(22)9-23-15-4-3-12(18)8-13(15)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUCLNYJVRYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridin structure. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,7-dimethylimidazo[1,2-a]pyridin-3-yl derivatives

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its biological activity may be harnessed to develop treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Dichlorophenyl Substituents

  • 2,4-dichloro). The 2,4-dichloro substitution pattern is more common in agrochemicals and pharmaceuticals due to its balanced electron-withdrawing effects .

Halogen Variation: Fluorophenyl Analog

  • 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone (CAS 478042-05-6) replaces chlorine with fluorine at the para position. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability compared to dichloro derivatives. Its molecular weight is 314.38 g/mol with lower lipophilicity (XLogP3 ~5.5), suggesting improved aqueous solubility . Safety data indicate hazards including skin/eye irritation and respiratory toxicity, common in sulfanyl-containing compounds .

Monochloro Derivatives

  • 2-[(3-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS 478042-01-2) has a single chlorine substituent. With a molecular weight of 330.83 g/mol and XLogP3 ~5.8, it exhibits intermediate lipophilicity between dichloro and fluoro analogs.

Physicochemical and Reactivity Comparisons

Compound (CAS) Molecular Formula MW (g/mol) XLogP3 Key Substituents Reactivity Notes
478042-04-5 C₁₇H₁₄Cl₂N₂OS 365.3 6.0 2,4-Dichlorophenylsulfanyl High electrophilicity; bioaccumulation risk
478042-05-6 C₁₇H₁₅FN₂OS 314.38 ~5.5 4-Fluorophenylsulfanyl Improved solubility; metabolic stability
478042-01-2 C₁₇H₁₅ClN₂OS 330.83 ~5.8 3-Chlorophenylsulfanyl Moderate lipophilicity; reduced reactivity
  • Electrophilicity : DFT studies on imidazopyridine-chalcone hybrids show that electron-withdrawing groups (e.g., 2,4-dichloro) enhance global electrophilicity, favoring nucleophilic attack at specific carbon centers (e.g., C5 in the chalcone backbone) .
  • Lipophilicity : Dichloro derivatives (XLogP3 ≥6.0) may exhibit superior membrane permeability but higher bioaccumulation risks compared to fluoro analogs.

Biological Activity

The compound 2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone (CAS No. 478042-07-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H14Cl2N2OS
  • Molecular Weight : 365.28 g/mol
  • CAS Number : 478042-07-8

The compound features a dichlorophenyl sulfanyl moiety and an imidazo[1,2-a]pyridine structure, which are known for their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies

  • In Vitro Cytotoxicity :
    • The compound was tested against several cancer cell lines including HCT116 (colon carcinoma) and MCF-7 (breast cancer).
    • Results showed significant cytotoxic effects with IC50 values in the low micromolar range (e.g., 6.2 µM against HCT116) .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated.

Antibacterial Effects

Studies have reported that the compound exhibits considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus46.9 µg/mL
Escherichia coli93.7 µg/mL

These findings suggest that the presence of the dichlorophenyl group enhances its antibacterial efficacy .

Pharmacological Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential in other therapeutic areas:

  • Anticonvulsant Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties, which are currently under investigation .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant capacity, showing promising results that could be beneficial in managing oxidative stress-related disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the phenyl and imidazo groups significantly influence the biological activity of the compound. For instance:

  • The presence of electron-withdrawing groups like chlorine increases cytotoxicity.
  • Substituents on the imidazo ring can modulate both anticancer and antimicrobial activities .

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